molecular formula C13H16N2O B1531929 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile CAS No. 1367032-73-2

4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile

Cat. No.: B1531929
CAS No.: 1367032-73-2
M. Wt: 216.28 g/mol
InChI Key: DMLKHJRPBMCSBK-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with an ethoxyphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyrrolidine ring. The nitrile group can be introduced using reagents such as cyanogen bromide or by converting a carboxylic acid derivative to the nitrile.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)pyrrolidine-3-carbonitrile: Similar structure with a methoxy group instead of an ethoxy group.

  • 4-(4-Ethoxyphenyl)pyrrolidine-2-carboxamide: Similar structure with a carboxamide group instead of a nitrile group.

Uniqueness: 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. This compound's distinct structure sets it apart from similar compounds, making it a valuable subject of study.

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Properties

IUPAC Name

4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-16-12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLKHJRPBMCSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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